Hinnavin I

Antibacterial spectrum Gram selectivity Cecropin family

Researchers studying cecropin-lysozyme synergies often face iterative screening of incompatible peptide pairs. Hinnavin I resolves this as a pre-validated partner with documented synergistic effect alongside Artogeia lysozyme II. - Retains full antibacterial activity after 60 min at 100°C, enabling terminal heat sterilization workflows. - Unique 40-residue architecture with measurable antifungal activity against C. albicans & A. niger (3.0 mm zones), inaccessible with canonical cecropins A/B. - Species-authentic reagent for A. rapae innate immunity models-one of four principal inducible hemolymph peptides.

Molecular Formula
Molecular Weight
Cat. No. B1576435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHinnavin I
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hinnavin I vs. Generic Cecropins: Buyer's Guide


Hinnavin I is a 40-residue α-helical antibacterial peptide belonging to the cecropin family, first isolated from the immune hemolymph of the cabbage butterfly Artogeia rapae (also reported as Pieris rapae) larvae following bacterial challenge . With a molecular weight of 4,139.94 ± 10.91 Da determined by ESI mass spectrometry , the peptide displays a characteristic cecropin architecture: a cationic, hydrophilic N-terminal half rich in charged residues (Lys, Arg, His, Glu) and a hydrophobic C-terminal half dominated by non-polar amino acids . Its sequence (GWKIGKKLEHHGQNIRDGLISAGPAVFAVGQAATIYAAAK) positions it as a distinct lepidopteran cecropin variant, isolated alongside three other inducible antibacterial peptides from A. rapae larvae .

1
Insect innate immunity model research using Artogeia rapae hemolymph peptides
2
Cecropin structure–activity relationship (SAR) studies with a distinct 40‑residue variant
3
Antimicrobial peptide screening: balanced Gram‑positive/Gram‑negative coverage context

Why Hinnavin I Cannot Be Replaced by Generic Cecropins


Although Hinnavin I shares the cecropin family fold with well-characterized peptides such as Cecropin A (from Hyalophora cecropia) and Hinnavin II (from the same source organism), simple interchange is contraindicated. Hinnavin I differs fundamentally from Hinnavin II in length (40 vs. 37–38 residues), primary sequence, and Gram-positive/negative selectivity profile . Unlike Cecropin A, which has reported MIC values of ~2 µM against E. coli reference strains , antibacterial activity data for Hinnavin I are reported as radial diffusion inhibition zones rather than MICs, and its antifungal component is absent from classical cecropins A and B . Critically, the synergistic antibacterial effect with Artogeia lysozyme II is documented only for Hinnavin I (and Hinnavin II) within its native immune context ; generic cecropins cannot be assumed to replicate this specific synergistic interaction. Substituting Hinnavin I with a generic cecropin in applications requiring thermal resilience (≥100 °C) or co-delivery with lysozyme therefore risks erroneous conclusions and product failure .

!
Hinnavin II selectivity mismatch
Gram selectivity profiles differ: Hinnavin II shows a pronounced Gram‑negative bias, which may shift antibacterial spectrum expectations compared with Hinnavin I.
!
Lysozyme II synergy not transferable
Documented synergistic antibacterial effect with A. rapae lysozyme II is not replicated by generic cecropins; substitution may compromise combination‑study endpoints.
!
Thermal resilience and C‑terminal antifungal domain absent
Classical cecropins lack the heat stability and the C‑terminal extension that correlates with antifungal activity, limiting their fit for thermal‑process or antifungal SAR studies.

Hinnavin I Differentiation Evidence


Divergent Gram Selectivity vs. Hinnavin II

Hinnavin I demonstrates a notably balanced antibacterial activity spectrum against both Gram-negative and Gram-positive bacteria, in contrast to its in-class relative Hinnavin II, which is explicitly characterized as 'more active against Gram negative than against Gram positive bacteria' . Both peptides originate from the same larval hemolymph of Artogeia rapae, yet they exhibit fundamentally different selectivity patterns. Quantitative inhibition zone data for Hinnavin I (via radial diffusion assay) show activity across multiple phyla: Escherichia coli (7.0 mm), E. coli D21 (7.1 mm), Enterobacter cloacae (6.0 mm) for Gram-negative; Bacillus megaterium Bm11 (5.0 mm), Bacillus subtilis (3.0 mm), and Bacillus thuringiensis (3.0 mm) for Gram-positive . This balanced Gram-positive/Gram-negative coverage distinguishes Hinnavin I from Hinnavin II's pronounced Gram-negative bias .

Gram Selectivity vs. Hinnavin II
Head-to-head
Balanced Gram‑positive/Gram‑negative inhibition; Hinnavin II shows Gram‑negative bias
Hinnavin I zones: E. coli D21 7.1 mm, B. megaterium 5.0 mm (ratio ~0.71)
Broad‑spectrum screening context may reduce need for complementary peptide cocktails.
Radial diffusion assay; Hinnavin II qualitative Gram‑negative preference reported in Comp Biochem Physiol B 2006.
Antibacterial spectrum Gram selectivity Cecropin family

Validated Lysozyme II Synergy

Hinnavin I demonstrates a powerful synergistic antibacterial effect when combined with Artogeia rapae lysozyme II, a functionally validated interaction reported in the primary characterization study . This synergy emerges from the co-evolved innate immune system of A. rapae, where both hinnavins and lysozymes are simultaneously induced upon bacterial challenge . While Hinnavin II also exhibits lysozyme synergy , the Hinnavin I–lysozyme II combination is the only pairing where the specific molecular weight and identity of both partners are definitively established from the same study: Hinnavin I (4,139.94 ± 10.91 Da) plus lysozyme II (13,649.38 Da, pI 9.11) . By contrast, generic cecropins (e.g., Cecropin A from Hyalophora cecropia) have not been demonstrated to synergize with A. rapae lysozyme II, as this interaction is species-context-dependent .

Lysozyme II Synergy
Class-level inference
Documented synergistic antibacterial effect with co‑endogenous lysozyme II
Generic cecropins: no published synergy with A. rapae lysozyme II
Supports combination‑study fit; synergy requires co‑evolved partner pairing.
Class‑level inference; species‑context‑dependent. Data to verify in independent assay.
Synergistic antibacterial effect Lysozyme combination Insect innate immunity

Thermal Stability vs. Heat-Labile Antimicrobial Peptides

Hinnavin I retains full antibacterial activity after 60 minutes of incubation at 100 °C, a property confirmed in the original isolation and characterization study . This thermal stability profile is characteristic of certain cecropins but is not universal across the antimicrobial peptide class: many α-helical AMPs (including some cecropin analogs) undergo irreversible denaturation and activity loss upon prolonged boiling. Within the A. rapae immune peptide repertoire, Hinnavin I's heat stability is explicitly noted as a distinguishing purification-relevant property; the peptide was isolated using heat treatment as a primary fractionation step alongside cation exchange and reversed-phase chromatography . While Hinnavin II shares this heat stability (both are co-purified by heat treatment ), the documented stability of Hinnavin I provides confidence for applications involving thermal sterilization, hot-fill processing, or elevated-temperature formulation steps where alternative peptides may degrade.

Thermal Stability
Class-level inference
Full antibacterial activity retained after 60 min at 100 °C
Many α‑helical AMPs lose activity under equivalent thermal stress
Supports thermal‑process research fit; may reduce cold‑chain dependence.
Class‑level comparison; heat‑stability documented in original isolation study.
Thermal stability Heat-resistant antimicrobial peptide Process resilience

C-Terminal Antifungal Determinant vs. Canonical Cecropins

Hinnavin I comprises 40 amino acid residues (GWKIGKKLEHHGQNIRDGLISAGPAVFAVGQAATIYAAAK) , making it longer than canonical cecropins such as Cecropin A (37 residues) and Hinnavin II (37–38 residues, with C-terminal amidation variants) . The additional C-terminal residues (IYAAAK motif) correlate with a functional expansion: Hinnavin I displays antifungal activity against Candida albicans (inhibition zone 3.0 mm) and Aspergillus niger (3.0 mm), which is absent from classical cecropins A, B, and D that lack this C-terminal extension . Sequence alignment confirms Hinnavin I's unique position within the lepidopteran cecropin clade: while Hinnavin II shares ~78.9% identity with Cecropin A , Hinnavin I's primary structure diverges substantially in both the N-terminal amphipathic domain and the C-terminal tail, consistent with its distinct biological profile.

C‑Terminal Antifungal Motif
Cross-study comparable
40 residues, C‑terminal IYAAAK motif; antifungal activity against C. albicans (3.0 mm) and A. niger (3.0 mm)
Cecropin A (37 aa) and Hinnavin II (37‑38 aa) lack antifungal activity and the extension
Unique antifungal SAR tool; canonical cecropins cannot support C‑terminal determinant mapping.
Inhibition zones from radial diffusion assay; sequence confirmed by Edman sequencing.
Primary sequence divergence Cecropin structure-activity relationship Antifungal domain

Hinnavin I Best-Fit Application Domains


Combination Formulations with Lysozyme Synergy

Hinnavin I is the peptide of choice for studies exploring cecropin–lysozyme combination therapies or formulation synergies, as its 'powerful synergistic effect' with lysozyme II is the most thoroughly documented cecropin–lysozyme pairing from a single-well-characterized insect immune system . Researchers developing dual-mechanism antimicrobial formulations (membrane disruption + peptidoglycan hydrolysis) can rely on Hinnavin I as a pre-validated synergistic peptide partner rather than screening generic cecropins against various lysozymes, reducing experimental uncertainty and procurement iteration cycles.

Thermally Resilient Antimicrobial Coatings

For applications requiring terminal heat sterilization (e.g., medical device coatings, food-contact antimicrobial surfaces, or heat-cured polymer–peptide composites), Hinnavin I's documented retention of full antibacterial activity after 60 min at 100 °C provides a procurement-critical advantage over heat-labile antimicrobial peptides that would denature under identical processing conditions. This thermal robustness enables incorporation into manufacturing workflows that are incompatible with cold-chain-dependent peptides.

Antifungal Determinant Mapping in Cecropin SAR

Hinnavin I's unique 40-residue architecture and measurable antifungal activity against Candida albicans and Aspergillus niger (3.0 mm inhibition zones) make it an essential tool for structure-activity relationship investigations seeking to map the molecular determinants of antifungal function within the cecropin scaffold. Canonical cecropins A and B cannot serve this purpose, as they lack both the C-terminal extension and antifungal activity. Procurement of Hinnavin I for SAR studies thus opens an experimental dimension inaccessible with standard cecropins.

A. rapae Innate Immunity Model Systems

For researchers utilizing A. rapae (Pieris rapae) as a lepidopteran innate immunity model, Hinnavin I is an obligatory reagent—it is one of the four principal inducible antibacterial peptides in this species' hemolymph . Using heterologous cecropins (e.g., from Hyalophora cecropia or Bombyx mori) in A. rapae immunity studies would introduce species-mismatch artifacts. Hinnavin I procurement ensures species-authentic experimental reconstitution of the A. rapae immune effector repertoire.

Application
Selection Property
Validation Focus
Lysozyme synergy combination studies
Co‑evolved lysozyme II synergy context
Synergistic antibacterial endpoint validation
Thermally resilient antimicrobial material research
Thermal resilience context (high‑temperature tolerance)
Activity retention after thermal processing
Cecropin C‑terminal antifungal SAR studies
Unique C‑terminal extension and antifungal profile
Fungal inhibition endpoint characterization
Lepidopteran innate immunity model reconstitution
Species‑authentic A. rapae immune effector
Hemolymph peptide repertoire validation
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